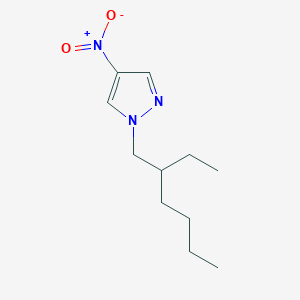

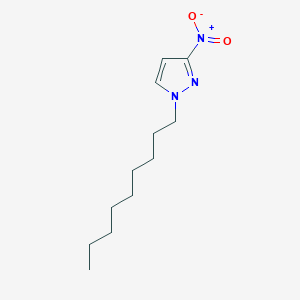

1-(2-Ethylhexyl)-4-nitro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . “1-(2-Ethylhexyl)” suggests a substitution on the pyrazole ring with a 2-ethylhexyl group, which is a common moiety in various chemical compounds . The “4-nitro” indicates a nitro group (-NO2) substitution at the 4th position of the pyrazole ring.

Chemical Reactions Analysis

As a nitro compound, it might participate in reactions typical for nitro compounds, such as reduction. The pyrazole ring might undergo reactions typical for aromatic heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, which isn’t fully clear without further information .Applications De Recherche Scientifique

Facile Synthesis and Antimicrobial Activity : A study by Banoji et al. (2022) detailed a synthetic method for pyrazol-4-yl- and 2H-chromene-based substituted anilines, which can be derived from pyrazole aldehydes like 1-(2-Ethylhexyl)-4-nitro-1H-pyrazole. This method demonstrated potential applications in developing fluorescence probes for biological imaging and significant antibacterial and antifungal activity (Banoji et al., 2022).

Synthesis of Pyrazolo Derivatives and Biological Activity : Research by Titi et al. (2020) explored the synthesis of pyrazole derivatives, including those related to this compound, and examined their biological activity against breast cancer and microbes. This indicates the compound's relevance in medicinal chemistry and drug development (Titi et al., 2020).

Experimental and Theoretical Investigations : A study conducted by Evecen et al. (2016) involved the synthesis of a pyrazole compound closely related to this compound. They performed experimental and theoretical investigations, including X-ray diffraction, IR, NMR, and density functional method (DFT) calculations. This research contributes to our understanding of the molecular structure and properties of pyrazole compounds (Evecen et al., 2016).

Synthesis of Nitro and Amino N-Heterocycles : Takagi et al. (1987) investigated the synthesis of nitro derivatives of pyrazole, including those related to this compound, and their transformation into amino derivatives. This research is significant in the field of heterocyclic chemistry (Takagi et al., 1987).

Synthesis of Condensed Pyrazoles : Arbačiauskienė et al. (2011) explored the synthesis of condensed pyrazoles using ethyl triflyloxy-1H-pyrazole-4-carboxylates, demonstrating the versatility of pyrazole derivatives in creating complex chemical structures (Arbačiauskienė et al., 2011).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(2-ethylhexyl)-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-3-5-6-10(4-2)8-13-9-11(7-12-13)14(15)16/h7,9-10H,3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMQTGNDWSKDGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C=C(C=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362128.png)

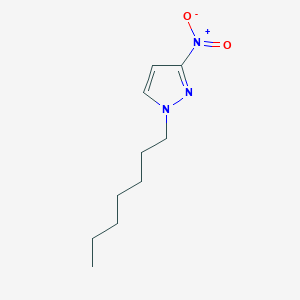

![1-[4-(3-Chlorophenoxy)butyl]-3-nitro-1H-pyrazole](/img/structure/B6362129.png)

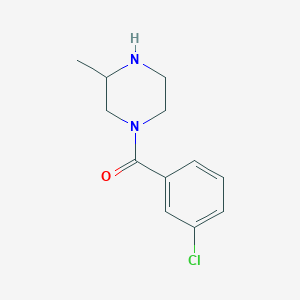

![3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362148.png)

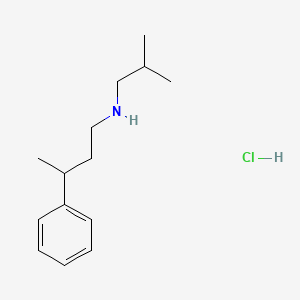

amine hydrochloride](/img/structure/B6362179.png)

![(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B6362193.png)

amine hydrochloride](/img/structure/B6362196.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6362210.png)